(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide
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Overview
Description
(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide is a complex organic compound that features a benzo[d]thiazole core with a chloro and methyl substitution, linked to a naphthamide moiety through a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide typically involves the following steps:
Formation of the Benzo[d]thiazole Core: The initial step involves the synthesis of 6-chloro-3-methylbenzo[d]thiazol-2(3H)-one.
Coupling with Naphthamide: The benzo[d]thiazole derivative is then reacted with 3-methoxy-2-naphthoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide can undergo various chemical reactions, including:
Substitution: The chloro group in the benzo[d]thiazole ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biological research, this compound is studied for its potential as an antibacterial agent. Its ability to inhibit bacterial growth makes it a candidate for the development of new antibiotics .
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its interactions with various biological targets are of particular interest .
Industry
In the industrial sector, this compound is explored for its use in the development of new materials with specific properties, such as enhanced thermal stability and conductivity .
Mechanism of Action
The mechanism of action of (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide involves its interaction with specific molecular targets. For instance, in antibacterial applications, it may inhibit the function of essential bacterial enzymes, leading to cell death . The compound’s structure allows it to bind to these targets effectively, disrupting their normal function and exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-mercaptobenzothiazole: Similar in structure but lacks the naphthamide moiety.
3-Methylbenzo[d]thiazol-2(3H)-one: Similar core structure but without the chloro and naphthamide substitutions.
Uniqueness
(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide is unique due to its combination of a benzo[d]thiazole core with a naphthamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in its simpler analogs .
Properties
IUPAC Name |
N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-3-methoxynaphthalene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O2S/c1-23-16-8-7-14(21)11-18(16)26-20(23)22-19(24)15-9-12-5-3-4-6-13(12)10-17(15)25-2/h3-11H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTORHPKUAIUWRM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC4=CC=CC=C4C=C3OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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